Ripk2-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ripk2-IN-1 is a small molecule inhibitor that targets receptor-interacting serine/threonine-protein kinase 2 (RIPK2). RIPK2 is a crucial enzyme involved in the regulation of immune responses and inflammation. It plays a significant role in the signaling pathways initiated by nucleotide-binding oligomerization domain-containing proteins (NOD1 and NOD2), which recognize bacterial peptidoglycans and activate downstream signaling pathways such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ripk2-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures while ensuring consistency, safety, and cost-effectiveness. This includes optimizing reaction conditions, using large-scale reactors, and implementing purification techniques such as crystallization and chromatography to obtain the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
Ripk2-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen atoms.
Reduction: Involves the addition of hydrogen or removal of oxygen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
Ripk2-IN-1 has a wide range of scientific research applications, including:
Mechanism of Action
Ripk2-IN-1 exerts its effects by specifically targeting the kinase activity of RIPK2. Upon activation by NOD1 and NOD2 receptors, RIPK2 undergoes autophosphorylation, which is a crucial step in the activation of downstream signaling pathways such as NF-κB and MAPK. This compound inhibits this autophosphorylation, thereby blocking the activation of these pathways and reducing the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
Ponatinib: A multi-kinase inhibitor that also targets RIPK2 but has broader kinase selectivity.
Gefitinib: An epidermal growth factor receptor (EGFR) inhibitor with some off-target effects on RIPK2.
Tofacitinib: A Janus kinase (JAK) inhibitor that indirectly affects RIPK2 signaling pathways.
Uniqueness of Ripk2-IN-1
This compound is unique in its high selectivity and potency for RIPK2 compared to other kinase inhibitors. This specificity allows for more targeted modulation of RIPK2 activity with fewer off-target effects, making it a valuable tool for studying RIPK2-related signaling pathways and developing new therapeutic strategies .
Properties
Molecular Formula |
C23H27N5O3S |
---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
N-[3-[2-amino-5-(4-piperazin-1-ylphenyl)pyridin-3-yl]-5-methoxyphenyl]methanesulfonamide |
InChI |
InChI=1S/C23H27N5O3S/c1-31-21-12-17(11-19(14-21)27-32(2,29)30)22-13-18(15-26-23(22)24)16-3-5-20(6-4-16)28-9-7-25-8-10-28/h3-6,11-15,25,27H,7-10H2,1-2H3,(H2,24,26) |
InChI Key |
WTNLXMJMLHJDKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NS(=O)(=O)C)C2=C(N=CC(=C2)C3=CC=C(C=C3)N4CCNCC4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.